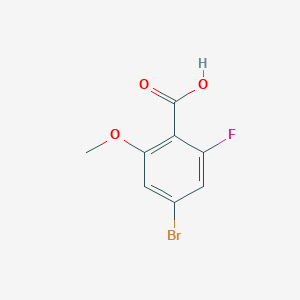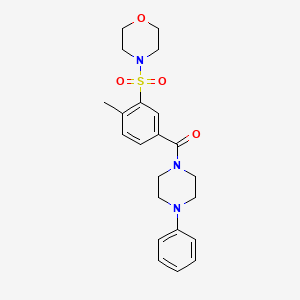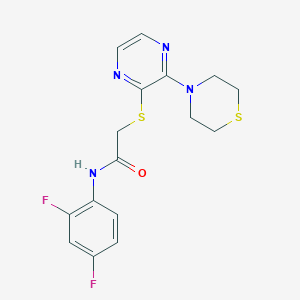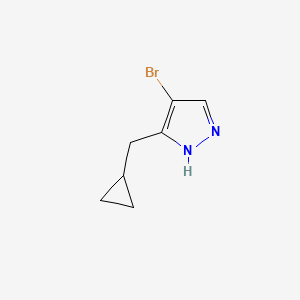![molecular formula C12H14FNO2 B2980231 N-[2-(3-Fluorophenyl)-3-hydroxypropyl]prop-2-enamide CAS No. 2305568-33-4](/img/structure/B2980231.png)
N-[2-(3-Fluorophenyl)-3-hydroxypropyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3-Fluorophenyl)-3-hydroxypropyl]prop-2-enamide, also known as FTY720, is a synthetic compound that has been extensively studied for its potential use in treating various diseases, including multiple sclerosis, cancer, and organ transplantation rejection. FTY720 has been shown to have immunomodulatory and anti-inflammatory effects, making it a promising candidate for therapeutic applications.
Mechanism of Action
The mechanism of action of N-[2-(3-Fluorophenyl)-3-hydroxypropyl]prop-2-enamide is complex and not fully understood. It is known to interact with sphingosine-1-phosphate (S1P) receptors, which are involved in a variety of cellular processes, including cell proliferation, migration, and survival. N-[2-(3-Fluorophenyl)-3-hydroxypropyl]prop-2-enamide acts as a modulator of S1P receptors, which can result in a variety of downstream effects, including immunomodulation and anti-inflammatory effects.
Biochemical and Physiological Effects
N-[2-(3-Fluorophenyl)-3-hydroxypropyl]prop-2-enamide has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to have immunomodulatory and anti-inflammatory effects, which make it a promising candidate for treating autoimmune diseases. N-[2-(3-Fluorophenyl)-3-hydroxypropyl]prop-2-enamide has also been shown to have anti-tumor effects, which may make it useful for treating cancer.
Advantages and Limitations for Lab Experiments
One advantage of using N-[2-(3-Fluorophenyl)-3-hydroxypropyl]prop-2-enamide in lab experiments is that it has been extensively studied and its mechanism of action is relatively well understood. This makes it a useful tool for studying the effects of modulating S1P receptors. However, one limitation of using N-[2-(3-Fluorophenyl)-3-hydroxypropyl]prop-2-enamide in lab experiments is that it can be difficult to work with, as it is a synthetic compound that requires specialized synthesis methods.
Future Directions
There are many potential future directions for research on N-[2-(3-Fluorophenyl)-3-hydroxypropyl]prop-2-enamide. One area of interest is the development of new synthetic methods for producing N-[2-(3-Fluorophenyl)-3-hydroxypropyl]prop-2-enamide and related compounds. Another area of interest is the development of new therapeutic applications for N-[2-(3-Fluorophenyl)-3-hydroxypropyl]prop-2-enamide, particularly in the treatment of cancer and autoimmune diseases. Additionally, further research is needed to fully understand the mechanism of action of N-[2-(3-Fluorophenyl)-3-hydroxypropyl]prop-2-enamide and its downstream effects on cellular processes.
Synthesis Methods
N-[2-(3-Fluorophenyl)-3-hydroxypropyl]prop-2-enamide can be synthesized through a multistep process, starting with the reaction of 3-fluorobenzaldehyde with 3-hydroxypropionaldehyde to form the intermediate 2-(3-fluorophenyl)-3-hydroxypropionaldehyde. This intermediate is then reacted with propionyl chloride to form the propionyl derivative, which is then cyclized to form N-[2-(3-Fluorophenyl)-3-hydroxypropyl]prop-2-enamide.
Scientific Research Applications
N-[2-(3-Fluorophenyl)-3-hydroxypropyl]prop-2-enamide has been extensively studied for its potential therapeutic applications. In particular, it has been shown to have immunomodulatory effects, which make it a promising candidate for treating autoimmune diseases such as multiple sclerosis. N-[2-(3-Fluorophenyl)-3-hydroxypropyl]prop-2-enamide has also been studied for its potential use in treating cancer, as it has been shown to have anti-tumor effects.
properties
IUPAC Name |
N-[2-(3-fluorophenyl)-3-hydroxypropyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2/c1-2-12(16)14-7-10(8-15)9-4-3-5-11(13)6-9/h2-6,10,15H,1,7-8H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMFCHVGBWKIOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC(CO)C1=CC(=CC=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-Fluorophenyl)-3-hydroxypropyl]prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,7-Dimethyl-2-[4-(phenoxyacetyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2980148.png)
![(1alpha,4alpha)-2-Azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B2980150.png)
![[3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2980151.png)

![N-(3-chloro-4-methylphenyl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2980154.png)
![5-Iodo-7H-pyrrolo[2,3-D]pyrimidin-4-amine](/img/structure/B2980155.png)
![N-[(2-chlorophenyl)methyl]-2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl]acetamide](/img/structure/B2980156.png)
![Rhodamine B-[(2,2'-bipyridine-4-yl)-aminocarbonyl]benzyl ester (RDA)](/img/structure/B2980158.png)


![N-(4-acetamidophenyl)-2-((2-(3,4-dimethoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2980164.png)
![2-[[4-[Butyl(methyl)sulfamoyl]benzoyl]amino]thiophene-3-carboxamide](/img/structure/B2980168.png)

